molecular formula C11H17FNNaO9 B12852574 Sodium (2R,4R,5R,6R)-5-acetamido-3-fluoro-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate

Sodium (2R,4R,5R,6R)-5-acetamido-3-fluoro-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate

Cat. No.: B12852574
M. Wt: 349.24 g/mol
InChI Key: SPRSKTUOPLCYQX-FPPWDQOYSA-M
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Description

Sodium (2R,4R,5R,6R)-5-acetamido-3-fluoro-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including multiple hydroxyl groups, a fluorine atom, and an acetamido group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (2R,4R,5R,6R)-5-acetamido-3-fluoro-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the use of β-D-galactose pentaacetate as a starting material. The synthesis proceeds through a series of reactions, including deacetylation, fluorination, and acetamidation, to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium (2R,4R,5R,6R)-5-acetamido-3-fluoro-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The acetamido group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution of the fluorine atom can produce a variety of substituted derivatives.

Scientific Research Applications

Sodium (2R,4R,5R,6R)-5-acetamido-3-fluoro-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Sodium (2R,4R,5R,6R)-5-acetamido-3-fluoro-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. The presence of multiple functional groups allows for diverse interactions with biological molecules, contributing to its multifaceted effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated carbohydrates and acetamido derivatives. Examples include:

    Fluoro-sugars: Compounds with similar fluorine substitution on sugar moieties.

    Acetamido-sugars: Compounds with acetamido groups on sugar backbones.

Uniqueness

What sets Sodium (2R,4R,5R,6R)-5-acetamido-3-fluoro-2,4-dihydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylate apart is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H17FNNaO9

Molecular Weight

349.24 g/mol

IUPAC Name

sodium;(2R,4R,5R,6R)-5-acetamido-3-fluoro-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate

InChI

InChI=1S/C11H18FNO9.Na/c1-3(15)13-5-7(18)9(12)11(21,10(19)20)22-8(5)6(17)4(16)2-14;/h4-9,14,16-18,21H,2H2,1H3,(H,13,15)(H,19,20);/q;+1/p-1/t4-,5-,6-,7-,8-,9?,11+;/m1./s1

InChI Key

SPRSKTUOPLCYQX-FPPWDQOYSA-M

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C([C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])O)F)O.[Na+]

Canonical SMILES

CC(=O)NC1C(C(C(OC1C(C(CO)O)O)(C(=O)[O-])O)F)O.[Na+]

Origin of Product

United States

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